Cas no 3572-41-6 (4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide)

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide structure
3572-41-6 structure
Product Name:4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
CAS No:3572-41-6
MF:C13H17N3O2S2
MW:311.422980070114
CID:920629
PubChem ID:97034
Update Time:2025-04-19

4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
    • 2-p-Methylbenzenesulfonamido-5-isobutyl-1,3,4-thiadiazole
    • 5-p-Toluolsulfonylamino-2-iso
    • AC1L3XPI
    • Benzenesulfonamide, 4-methyl-N-(5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl)-
    • BRN 0271816
    • N-(5-isobutyl-[1,3,4]thiadiazol-2-yl)-toluene-4-sulfonamide
    • N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide
    • N-(Isobutyl-[1,3,4]thiadiazol-2-yl)-toluol-4-sulfonamid
    • p-Toluenesulfonamide, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-
    • SureCN5410329
    • 3572-41-6
    • FWH 106
    • NSC-97573
    • NSC 97573
    • STK035149
    • SR-01000253415
    • SR-01000253415-1
    • NSC97573
    • AKOS003092387
    • SCHEMBL5410329
    • DTXSID40189242
    • n-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
    • 4-METHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE
    • Inchi: 1S/C13H17N3O2S2/c1-9(2)8-12-14-15-13(19-12)16-20(17,18)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)
    • InChI Key: PCAGBWNSEHFSDS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1=NN=C(CC(C)C)S1)(=O)=O

Computed Properties

  • Exact Mass: 311.07641
  • Monoisotopic Mass: 311.07621914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 71.95
  • LogP: 3.99960
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd